molecular formula C8H9N3 B569184 5,6-Dimethyl-1H-imidazo[4,5-b]pyridine CAS No. 116599-56-5

5,6-Dimethyl-1H-imidazo[4,5-b]pyridine

Cat. No. B569184
CAS RN: 116599-56-5
M. Wt: 147.181
InChI Key: GZHRJZDAOSOXBU-UHFFFAOYSA-N
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Description

5,6-Dimethyl-1H-imidazo[4,5-b]pyridine is a compound that belongs to the class of imidazopyridines . Imidazopyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .


Synthesis Analysis

Imidazo[4,5-b]pyridines can be synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The conversion of imidazo[1,5-a]pyrimidine core into 3H-imidazo[4,5-b]pyridine takes place only under acidic conditions . This process can be considered as a new version of Dimroth rearrangement involving cleavage of C–N bond and formation of C–C bond .


Molecular Structure Analysis

The imidazopyridines comprise an imidazole ring fused with a pyridine moiety . They consist of various isomeric forms like imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, imidazo[1,5-a]pyridines, and imidazo[1,2-a]pyridines .


Chemical Reactions Analysis

The alkylation reaction on the imidazo[4,5-b]pyridine core is not selective and often results in different monoalkylated and polyalkylated products .

Scientific Research Applications

Chemical Modifications and Derivatives

5,6-Dimethyl-1H-imidazo[4,5-b]pyridine, along with its derivatives, plays a significant role in chemical research, particularly in the synthesis and modification of heterocyclic compounds. For instance, Yutilov et al. (2005) explored the halogenation of imidazo[4,5-b]pyridin-2-one derivatives, which are closely related to 5,6-Dimethyl-1H-imidazo[4,5-b]pyridine, demonstrating the formation of various halogenated derivatives under specific conditions. These chemical modifications expand the utility of the compound in creating a diverse range of chemical entities (Y. M. Yutilov, K. Lopatinskaya, N. N. Smolyar, & S. V. Gres’ko, 2005).

Biological Activity and Therapeutic Potential

Imidazo[4,5-b]pyridine derivatives, including 5,6-Dimethyl-1H-imidazo[4,5-b]pyridine, have been studied for their potential therapeutic applications. Deep et al. (2016) reviewed the wide range of applications of the imidazo[1,2-a]pyridine scaffold in medicinal chemistry, highlighting its significance in the development of compounds with anticancer, antimicrobial, and various other pharmacological activities (A. Deep, R. Bhatia, R. Kaur, Sanjiv Kumar, U. Jain, Harinder Singh, S. Batra, D. Kaushik, & P. Deb, 2016).

Synthesis of Biologically Active Compounds

Pankina et al. (2013) investigated the synthesis of new derivatives of imidazo[4,5-b]pyridine for subsequent biological property exploration. This study underscores the ongoing interest in modifying and exploring imidazo[4,5-b]pyridine derivatives for potential biological activities, including antiviral, antitumor, and antimicrobial properties (O. Pankina, T. Koval, N. Korotkikh, & N. N. Smolyar, 2013).

Spectral and Structural Analysis

Investigations into the spectral characteristics and structural properties of imidazo[4,5-b]pyridine derivatives, including 5,6-Dimethyl-1H-imidazo[4,5-b]pyridine, provide valuable insights for chemical and pharmaceutical applications. For example, Mishra et al. (2013) studied the spectral characteristics of derivatives to understand the mechanism of dual fluorescence, which has implications in photophysical and photochemical studies (A. Mishra, S. Sahu, N. Dash, S. Behera, & G. Krishnamoorthy, 2013).

Safety And Hazards

While specific safety and hazard information for 5,6-Dimethyl-1H-imidazo[4,5-b]pyridine is not available, it’s worth noting that some imidazo[4,5-b]pyridines are possibly carcinogenic to humans .

properties

IUPAC Name

5,6-dimethyl-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-3-7-8(10-4-9-7)11-6(5)2/h3-4H,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHRJZDAOSOXBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=CN2)N=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501284331
Record name 5,6-Dimethyl-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501284331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethyl-1H-imidazo[4,5-b]pyridine

CAS RN

116599-56-5
Record name 5,6-Dimethyl-3H-imidazo[4,5-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116599-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dimethyl-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501284331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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